
3-Phenyl-1H-2-benzothiopyran-1-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1H-2-benzothiopyran-1-thione is a chemical compound known for its unique structure and properties It belongs to the class of benzothiopyrans, which are sulfur-containing heterocyclic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1H-2-benzothiopyran-1-thione typically involves the reaction of thiophene-2-carbohydrazide with haloaryl isothiocyanates, followed by cyclization in the presence of aqueous sodium hydroxide . This method yields the desired compound with good efficiency.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-1H-2-benzothiopyran-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Phenyl-1H-2-benzothiopyran-1-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Phenyl-1H-2-benzothiopyran-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-1H-2-benzopyran-1-one: Similar structure but lacks the sulfur atom.
1H-2-Benzothiopyran: Lacks the phenyl group.
Thiophene derivatives: Contain the thiophene ring but differ in other structural aspects.
Uniqueness
3-Phenyl-1H-2-benzothiopyran-1-thione is unique due to the presence of both the phenyl group and the sulfur-containing benzothiopyran ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
54199-54-1 |
|---|---|
Formule moléculaire |
C15H10S2 |
Poids moléculaire |
254.4 g/mol |
Nom IUPAC |
3-phenylisothiochromene-1-thione |
InChI |
InChI=1S/C15H10S2/c16-15-13-9-5-4-8-12(13)10-14(17-15)11-6-2-1-3-7-11/h1-10H |
Clé InChI |
SNYYGOQNNXIOMY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=S)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


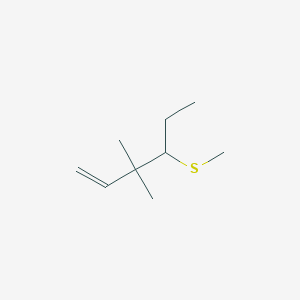

![Methanesulfonamide, 1-[(4-methylphenyl)sulfinyl]-](/img/structure/B14628967.png)
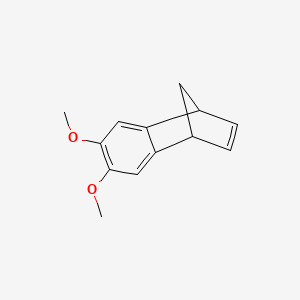
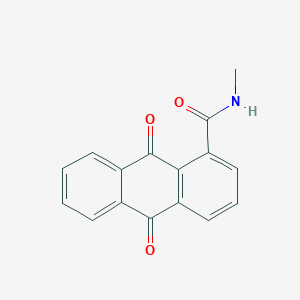
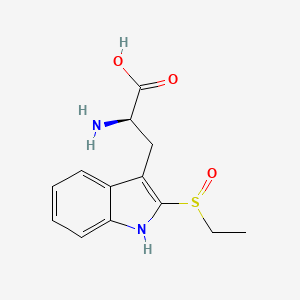
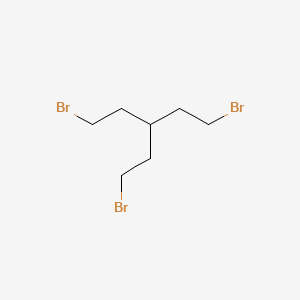
![2H-Furo[3,4-b]pyran-4,5(3H,7H)-dione, 2-methyl-](/img/structure/B14628993.png)

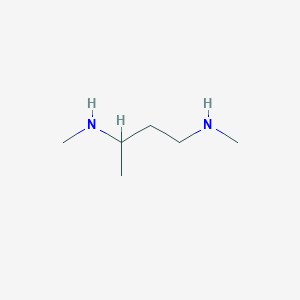
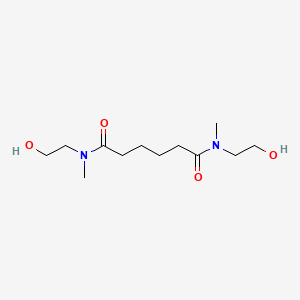
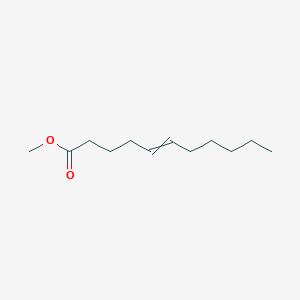
![N-([1,1'-Biphenyl]-2-yl)-1,1,1-trifluoromethanesulfonamide](/img/structure/B14629020.png)

